1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with an allyl group and a 4-ethylpiperazin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Attachment of the 4-Ethylpiperazin-1-yl Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with 4-ethylpiperazine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets and pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-Allyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Contains a phenyl group on the piperazine ring, leading to different steric and electronic properties.
1-Allyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione: Features a benzyl group, which can influence the compound’s biological activity and interactions.
Uniqueness: 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the ethyl group on the piperazine ring, which can affect its steric and electronic properties, potentially leading to distinct biological activities and interactions compared to its analogs.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-prop-2-enylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-5-16-12(17)10-11(13(16)18)15-8-6-14(4-2)7-9-15/h3,11H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFGCLHJGLTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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